molecular formula C12H15NO B2703368 4-Methoxy-N-methyl-N-(2-propynyl)benzenemethanamine CAS No. 713-88-2

4-Methoxy-N-methyl-N-(2-propynyl)benzenemethanamine

Cat. No. B2703368
CAS RN: 713-88-2
M. Wt: 189.258
InChI Key: RXBHBEQTQDMBRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Methoxy-N-methyl-N-(2-propynyl)benzenemethanamine” can be deduced from its name. It likely contains a benzene ring (benzenemethanamine) with a methoxy group (OCH3) and a methyl group (CH3) attached to the nitrogen atom. The propynyl group (C3H3) is also attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-N-methyl-N-(2-propynyl)benzenemethanamine” can be inferred from its structure. It likely has a molecular weight around 189.258. Other properties such as boiling point, melting point, and solubility would need to be determined experimentally .

Scientific Research Applications

Chemosensor for Silver Ion Detection

Research has demonstrated the application of structurally similar compounds to "4-Methoxy-N-methyl-N-(2-propynyl)benzenemethanamine" in the development of chemosensors. For example, a study by Tharmaraj, Devi, and Pitchumani (2012) explored the use of 4-Methoxy-N-((thiophen-2-yl)methyl)benzenemethanamine as a selective chemosensor for Ag(+) ions. This compound exhibited high selectivity in a methanol-water mixture, showing significant fluorescent enhancement upon binding to Ag(+) ions due to an increase in intramolecular charge transfer. The detection mechanism was further supported by TD-DFT calculations, indicating the compound's potential in detecting silver ions with a low limit of detection (Tharmaraj, Devi, & Pitchumani, 2012).

Synthesis and Photophysical Properties Study

Kim et al. (2021) synthesized compounds including methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated their photophysical properties in various solvents. The study highlighted how introducing methoxy and cyano groups at specific positions significantly affected the luminescence properties, such as enhancing the quantum yield of deep blue luminescence. This research underscores the potential of methoxy-substituted compounds in developing materials with unique optical properties (Kim et al., 2021).

Advanced Material Development

Guillaneuf et al. (2010) introduced a new compound for nitroxide-mediated photopolymerization, showcasing the utility of methoxy-substituted compounds in developing advanced materials. The studied compound, featuring a methoxy group and a chromophore linked to the aminoxyl function, demonstrated efficient decomposition under UV irradiation to generate radicals. This property is crucial for initiating polymerization processes, indicating the role such compounds can play in material science and engineering (Guillaneuf et al., 2010).

Corrosion Inhibition Studies

Singh and Quraishi (2016) explored the corrosion inhibiting properties of novel synthesized compounds, including N 1,N 1'-(1,4-phenylene)bis(N 4-(4-methoxybenzylidene)benzene-1,4-diamine), for mild steel in 1 M HCl. The study found that these compounds exhibited high corrosion inhibition efficiency, demonstrating their potential as corrosion inhibitors in industrial applications. The findings suggest that methoxy-substituted compounds can effectively protect metal surfaces from corrosion, offering a cost-effective and efficient solution for extending the lifespan of metal components in corrosive environments (Singh & Quraishi, 2016).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-4-9-13(2)10-11-5-7-12(14-3)8-6-11/h1,5-8H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHBEQTQDMBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-N-methylprop-2-yn-1-amine

CAS RN

713-88-2
Record name [(4-methoxyphenyl)methyl](methyl)(prop-2-yn-1-yl)amine
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